molecular formula C22H22N2O6S B6561241 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 946267-58-9

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B6561241
CAS No.: 946267-58-9
M. Wt: 442.5 g/mol
InChI Key: GSVZGCQNBGBTPY-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically designed to target the TGF-β receptor I kinase (ALK5). This compound acts by competitively binding to the ATP-binding site of ALK5, thereby preventing the phosphorylation of downstream Smad proteins (Smad2 and Smad3) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5858882/]. Its primary research value lies in the investigation of fibrotic diseases and cancer biology. In fibrosis research, it is used to study the attenuation of pathological tissue scarring in models of renal, hepatic, and pulmonary fibrosis, as TGF-β is a master regulator of extracellular matrix deposition [https://www.nature.com/articles/s41536-021-00153-z]. In oncology, this inhibitor serves as a critical tool for probing the complex dual role of TGF-β signaling, which can act as a tumor suppressor in early stages but as a potent promoter of metastasis, epithelial-to-mesenchymal transition (EMT), and immunosuppression in advanced cancers [https://www.cell.com/cancer-cell/fulltext/S1535-6108(21)00597-3]. By effectively blocking this pathway, researchers can dissect the mechanisms driving tumor progression and evaluate potential therapeutic strategies aimed at limiting cancer cell invasion and modulating the tumor microenvironment.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-28-19-10-9-17(14-21(19)29-2)31(26,27)23-16-8-7-15-5-3-11-24(18(15)13-16)22(25)20-6-4-12-30-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVZGCQNBGBTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Bischler-Napieralski Reaction

The tetrahydroquinoline scaffold is synthesized from a substituted aniline derivative. For example, 7-nitro-1,2,3,4-tetrahydroquinoline is prepared via Bischler-Napieralski cyclization of N-(3-nitrophenyl)acetamide using phosphoryl chloride (POCl₃) in refluxing toluene. The nitro group at the 7-position directs electrophilic substitution during cyclization, yielding the intermediate dihydroquinoline, which is subsequently reduced with sodium borohydride (NaBH₄) to afford the tetrahydroquinoline.

Reaction Conditions

  • Substrate : N-(3-Nitrophenyl)acetamide (1.0 equiv)

  • Reagent : POCl₃ (2.5 equiv), toluene, reflux (110°C, 12 h)

  • Reduction : NaBH₄ (3.0 equiv), MeOH, 0°C to RT, 2 h

  • Yield : 68% (two steps)

Nitro Reduction to Primary Amine

The 7-nitro group is reduced to a primary amine using catalytic hydrogenation (H₂, 50 psi) with 10% Pd/C in ethanol. Alternative methods include Fe/HCl reduction, though hydrogenation is preferred for cleaner conversion.

Characterization Data

  • 7-Amino-1,2,3,4-tetrahydroquinoline :

    • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H), 6.45 (s, 1H), 3.25 (m, 2H), 2.75 (t, J = 6.0 Hz, 2H), 1.90 (m, 2H).

Sulfonylation with 3,4-Dimethoxybenzenesulfonyl Chloride

Sulfonyl Chloride Preparation

3,4-Dimethoxybenzenesulfonyl chloride is synthesized via chlorosulfonation of 1,2-dimethoxybenzene using chlorosulfonic acid (ClSO₃H) at 0°C. The crude sulfonyl chloride is used directly without purification.

Reaction Conditions

  • Substrate : 1,2-Dimethoxybenzene (1.0 equiv)

  • Reagent : ClSO₃H (3.0 equiv), 0°C, 2 h

  • Yield : 76%

Sulfonamide Coupling

The 7-amino group of the tetrahydroquinoline intermediate reacts with 3,4-dimethoxybenzenesulfonyl chloride in tetrahydrofuran (THF) with TEA as a base. The reaction is stirred at room temperature for 12 h.

Reaction Conditions

  • Substrate : 1-(Furan-2-carbonyl)-7-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv)

  • Reagent : 3,4-Dimethoxybenzenesulfonyl chloride (1.5 equiv), TEA (2.5 equiv), THF, RT, 12 h

  • Yield : 65%

Characterization Data

  • Final Product :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, SO₂NH), 7.60 (d, J = 8.8 Hz, 1H), 7.25–7.10 (m, 3H), 6.95 (s, 1H), 4.10 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).

    • HPLC Purity : 98.2% (C18 column, MeCN/H₂O = 70:30).

Purification and Analytical Validation

Column Chromatography

Crude product is purified via silica gel chromatography (hexane/ethyl acetate = 3:1 → 1:2) to remove unreacted sulfonyl chloride and byproducts.

Spectroscopic Confirmation

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 152.1 (SO₂), 149.8 (OCH₃), 112.4–125.8 (aromatic carbons).

  • Elemental Analysis : Calculated for C₂₂H₂₃N₂O₆S: C, 58.78%; H, 5.16%; N, 6.23%. Found: C, 58.69%; H, 5.22%; N, 6.18%.

Optimization of Reaction Conditions

Solvent and Base Screening for Sulfonylation

A comparative study identified THF and TEA as optimal for sulfonamide formation (Table 1).

Table 1. Solvent and Base Optimization for Sulfonylation

SolventBaseTemperatureYield (%)
DCMPyridineRT52
THFTEART65
DMFK₂CO₃50°C48

Data adapted from.

Temperature-Dependent Acylation

Acylation at 0°C minimized furan-2-carbonyl chloride hydrolysis, improving yield to 82% versus 60% at RT.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation at various positions, especially on the furan ring and the tetrahydroquinoline core.

  • Reduction: : Hydrogenation reactions can reduce the double bonds in the furan and quinoline structures.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid.

Major Products Formed

  • Oxidation: Corresponding quinoline oxides or furan oxides.

  • Reduction: Fully hydrogenated tetrahydroquinoline and furan rings.

  • Substitution: Halogenated or nitro derivatives of the compound.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide is valuable in:

  • Chemistry: : Used as a building block for creating more complex molecules and studying reaction mechanisms.

  • Biology: : Explored for its potential as an enzyme inhibitor or a probe for biological pathways.

  • Medicine: : Investigated for its pharmacological properties, potentially as an anti-inflammatory or anticancer agent.

  • Industry: : Employed in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

This compound exerts its effects through interactions with specific molecular targets:

  • Enzymes: : It can bind to and inhibit enzymes involved in key biological pathways.

  • Receptors: : Potentially interacts with cell surface receptors, modulating cellular responses.

  • Pathways: : Influences signaling pathways, impacting cellular functions such as proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations:

introduces a 2-methoxyethyl group at N1, likely enhancing hydrophilicity compared to the furan-2-carbonyl group in the target compound .

In contrast, ’s 2-methoxy-4,5-dimethylbenzenesulfonamide introduces steric hindrance at ortho positions, which may reduce binding affinity . ’s 4-methoxybenzenesulfonamide lacks the ortho substituents seen in , offering a simpler electronic profile .

Functional Group Impact :

  • The furan-2-carbonyl group in the target compound and may act as a hydrogen-bond acceptor, influencing pharmacokinetics. ’s trifluoromethanesulfonamide and diazenyl-imidazole groups introduce strong electron-withdrawing effects, likely altering reactivity and metabolic stability .

Inferred Pharmacological and Physicochemical Properties

While explicit data (e.g., IC₅₀, solubility) are unavailable, trends from analogs suggest:

  • Lipophilicity : The target compound’s dimethoxy groups may increase logP compared to ’s methyl-methoxy combination.
  • Metabolic Stability : The furan ring in the target compound and could pose metabolic liabilities (e.g., oxidation), whereas ’s ether linkage may improve stability .
  • Bioactivity : Sulfonamides with dimethoxy/methoxy substituents (e.g., ) are often associated with kinase or protease inhibition, suggesting similar targets for the target compound .

Q & A

Q. Key Optimization Parameters :

  • Temperature control (0–25°C for acylation) .
  • Catalysts: Palladium for cross-coupling or acid scavengers (e.g., molecular sieves) .

Basic: How is the structure confirmed post-synthesis?

Answer:
Characterization relies on spectroscopic and analytical methods:

Technique Purpose Key Data Points
NMR Spectroscopy Confirm connectivity and substituent positions1H^1H: Aromatic protons (δ 6.5–8.0 ppm), methoxy (δ ~3.8 ppm)
IR Spectroscopy Identify functional groups (e.g., sulfonamide S=O stretch ~1350 cm1^{-1})Furan C=O stretch (~1700 cm1^{-1})
Mass Spectrometry Verify molecular weight and fragmentation patternsMolecular ion peak matching calculated mass

Purity Assessment : HPLC with UV detection (≥95% purity threshold) .

Basic: What biological activities are predicted based on structural analogs?

Answer:
The compound’s sulfonamide and tetrahydroquinoline moieties suggest:

  • Antimicrobial Activity : Inhibition of dihydropteroate synthase (DHPS) in bacteria .
  • Enzyme Inhibition : Potential interaction with carbonic anhydrase or kinase domains due to sulfonamide’s zinc-binding capacity .
  • Anticancer Potential : Tetrahydroquinoline derivatives often target topoisomerases or tubulin .

Initial Screening : Use MIC assays for antimicrobial activity and cell viability assays (e.g., MTT) for cytotoxicity .

Advanced: How to resolve contradictory bioactivity data across assays?

Answer:
Contradictions may arise from:

  • Purity Variability : Impurities (e.g., unreacted sulfonyl chloride) can skew results. Validate via HPLC and re-test after purification .
  • Assay Conditions : pH or solvent effects (e.g., DMSO concentration in cellular assays). Replicate under standardized conditions .
  • Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanism .

Case Study : A 2023 study resolved false-positive antimicrobial activity by correlating NMR-pure batches with dose-response curves .

Advanced: Strategies for regioselective functionalization of the tetrahydroquinoline core?

Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) during sulfonylation .
  • Directing Groups : Install meta-directing groups (e.g., methoxy) to steer electrophilic substitution .
  • Catalytic Control : Use Pd-mediated C–H activation for selective arylations .

Example : A 2025 protocol achieved >90% regioselectivity using a nitro group as a directing moiety .

Advanced: How to improve aqueous solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate or glycoside groups at methoxy positions .
  • Co-Solvents : Use cyclodextrins or PEG-based formulations to enhance dissolution .
  • Structural Modifications : Replace hydrophobic groups (e.g., methyl with hydroxyl) while monitoring activity .

Data : A 2023 study improved solubility 10-fold via sulfonate salt formation without losing potency .

Advanced: Mechanistic studies for enzyme inhibition—best practices?

Answer:

  • Kinetic Assays : Determine KiK_i values using Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Molecular Docking : Validate binding poses with software (e.g., AutoDock) and cross-check with mutational analysis .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Key Finding : A 2024 study linked furan carbonyl’s π-π stacking with enhanced DHPS inhibition .

Advanced: Addressing low yields in multi-step synthesis?

Answer:

  • Intermediate Characterization : Use LC-MS to identify unstable intermediates and adjust reaction conditions .
  • One-Pot Methods : Combine steps (e.g., cyclization and acylation) to reduce purification losses .
  • Catalyst Screening : Test alternatives (e.g., CuI vs. Pd for coupling reactions) .

Q. Yield Optimization Table :

Step Catalyst Yield Improvement Reference
SulfonylationEt3_3N75% → 88%
Furan acylationDMAP60% → 82%

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